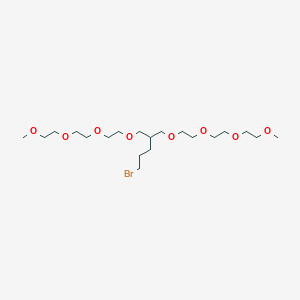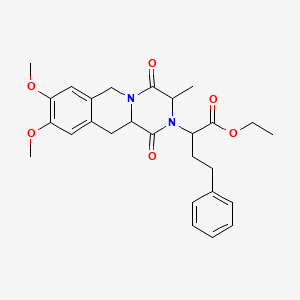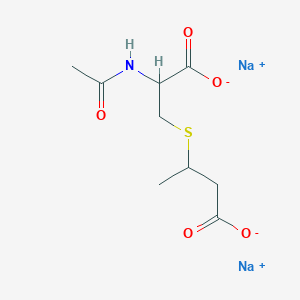
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane is a synthetic organic compound characterized by a long polyether chain with a bromopropyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane typically involves the reaction of a polyether compound with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the selective attachment of the bromopropyl group to the polyether chain. Common solvents used in this synthesis include xylene and toluene, and the reaction can be facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation can be scaled up to industrial levels to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The polyether chain can be oxidized or reduced under specific conditions to modify its properties.
Polymerization Reactions: The compound can participate in polymerization reactions to form larger macromolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized polyethers, while oxidation reactions can produce polyether ketones or aldehydes.
Aplicaciones Científicas De Investigación
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used to modify biomolecules for various applications, including drug delivery and molecular imaging.
Mecanismo De Acción
The mechanism of action of 13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane involves its ability to interact with various molecular targets through its bromopropyl group and polyether chain. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the polyether chain can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a similar bromopropyl group but is attached to a triphenylphosphonium moiety, making it useful in different applications such as mitochondrial targeting.
(3-Bromopropyl)trimethylammonium bromide: Another compound with a bromopropyl group, but with a trimethylammonium moiety, used in different chemical and biological contexts.
Uniqueness
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring flexible and hydrophilic characteristics, such as in the development of novel polymers and biomaterials.
Propiedades
Fórmula molecular |
C20H41BrO8 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
5-bromo-1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]pentane |
InChI |
InChI=1S/C20H41BrO8/c1-22-6-8-24-10-12-26-14-16-28-18-20(4-3-5-21)19-29-17-15-27-13-11-25-9-7-23-2/h20H,3-19H2,1-2H3 |
Clave InChI |
DPPQPRFUHZYIFP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCC(CCCBr)COCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)


![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
